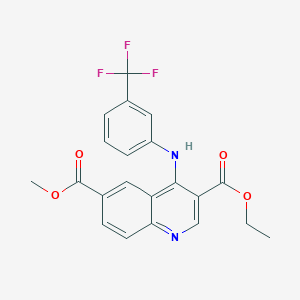
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, including a tetrazole, a difluorophenyl group, and a methoxybenzenesulfonamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and potential biological activities of related sulfonamide derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For example, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule, which was then further derivatized . This suggests that the synthesis of the compound may also involve a similar initial step of reacting a suitable amine with a sulfonyl chloride, followed by further functionalization to introduce the tetrazole and difluorophenyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and intermolecular interactions present in the compound. For instance, crystallographic studies have revealed how different substituents on the sulfonamide moiety can influence the overall molecular conformation and the formation of supramolecular architectures .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, they can be used as chlorinating reagents to chlorinate a wide range of substrates, including diketones, keto esters, and aromatic amines . The presence of substituents such as fluorine atoms can also affect the reactivity of the sulfonamide, potentially leading to the inhibition of enzymes like carbonic anhydrases .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can be influenced by their molecular structure. For instance, the presence of methoxy groups can affect the water solubility of the compounds . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using computational methods to predict the compound's reactivity and interaction with biological targets .
Relevant Case Studies
Several of the papers discuss the biological activities of sulfonamide derivatives, which can serve as case studies for the potential applications of the compound . For example, some sulfonamide derivatives have been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease . Others have been evaluated for their anti-HIV and antifungal activities . These studies highlight the therapeutic potential of sulfonamide derivatives and suggest that the compound may also possess similar biological activities.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-10-7-12(4-6-15(10)26-2)27(24,25)19-9-16-20-21-22-23(16)11-3-5-13(17)14(18)8-11/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGYTYATEZXAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


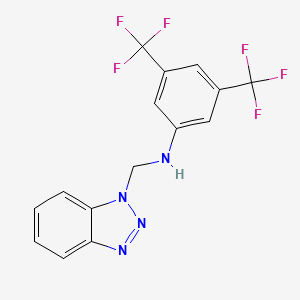
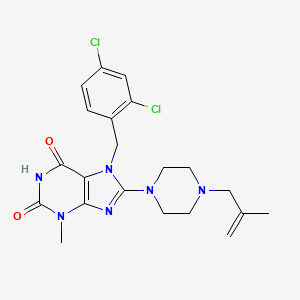


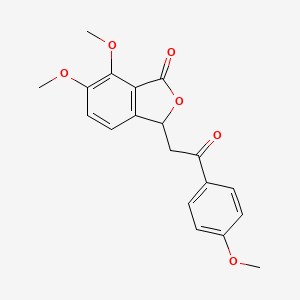


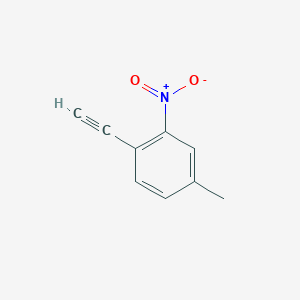
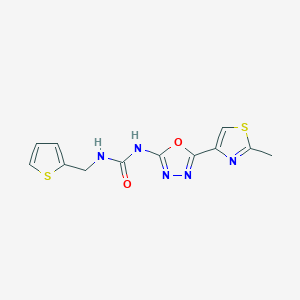
![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)
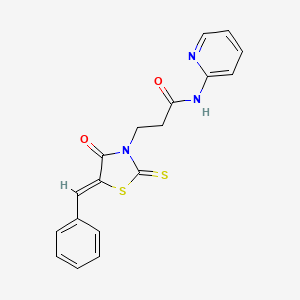
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
